Famitinib

Description

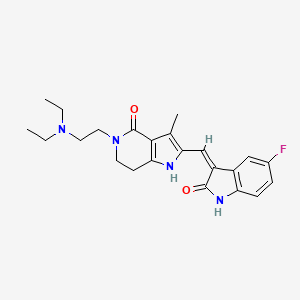

Structure

3D Structure

Properties

IUPAC Name |

5-[2-(diethylamino)ethyl]-2-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-3-methyl-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27FN4O2/c1-4-27(5-2)10-11-28-9-8-19-21(23(28)30)14(3)20(25-19)13-17-16-12-15(24)6-7-18(16)26-22(17)29/h6-7,12-13,25H,4-5,8-11H2,1-3H3,(H,26,29)/b17-13- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKEYKDOLBLYGRB-LGMDPLHJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCN1CCC2=C(C1=O)C(=C(N2)C=C3C4=C(C=CC(=C4)F)NC3=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)CCN1CCC2=C(C1=O)C(=C(N2)/C=C\3/C4=C(C=CC(=C4)F)NC3=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27FN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

945380-27-8, 1044040-56-3 | |

| Record name | Famitinib | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0945380278 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Famitinib, (Z) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1044040563 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Famitinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11741 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | FAMITINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/768FW21J3L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular and Cellular Pharmacology of Famitinib

Famitinib (also known as SHR1020) is characterized as an orally active, small-molecule, multi-targeted tyrosine kinase inhibitor wikidata.orgnf2is.orgthegoodscentscompany.comuni.lu. It functions by selectively blocking the activity of several RTKs that are frequently dysregulated in various malignancies, thereby impeding tumor growth, angiogenesis, and metastasis nf2is.orgwjgnet.commims.com.

Mechanism of Action and Key Targets The primary targets of this compound include Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), stem-cell factor receptor (c-Kit), and Platelet-Derived Growth Factor Receptor beta (PDGFRβ) wikidata.orgnf2is.orgthegoodscentscompany.comwjgnet.commims.comfrontiersin.orgguidetopharmacology.orgciteab.comemanresearch.orgfishersci.compharmakb.com. This compound demonstrates potent inhibitory activities against these kinases, as evidenced by their respective half-maximal inhibitory concentration (IC50) values. Beyond these primary targets, this compound also exhibits inhibitory effects on other kinases such as FMS-like tyrosine kinase-1/3 receptor (FLT1/3), VEGFR3, proto-oncogene tyrosine-protein kinase receptor (RET), and the TAM family of kinases (AXL and MER) nf2is.orgmims.comfrontiersin.orgciteab.comfishersci.com.

Table 1: this compound's Key Target Kinases and Their IC50 Values

| Target Kinase | IC50 Value (nM) | Reference |

| c-Kit | 2.3 | thegoodscentscompany.comfrontiersin.org |

| VEGFR2 | 4.7 | thegoodscentscompany.comfrontiersin.org |

| PDGFRβ | 6.6 | thegoodscentscompany.comfrontiersin.org |

Cellular Effects and Anti-angiogenesis At the cellular level, this compound exerts its anti-tumor effects through multiple mechanisms. A crucial aspect of its pharmacology is the potent inhibition of angiogenesis, the process by which new blood vessels form to supply tumors with nutrients and oxygen wikidata.orgnf2is.orgwjgnet.commims.comguidetopharmacology.org. By blocking VEGFR activity, this compound effectively "starves" the tumor, thereby impeding its growth and metastatic potential nf2is.orgwjgnet.commims.com. Studies have confirmed this anti-angiogenic effect, showing reduced tumor microvessel density upon this compound treatment wikidata.org.

Furthermore, this compound has been shown to inhibit cancer cell proliferation and induce cell cycle arrest, specifically at the G2/M phase, in a dose-dependent manner wikidata.orgthegoodscentscompany.com. It also triggers apoptosis, or programmed cell death, in cancer cell lines, a mechanism supported by the downregulation of BCL2 wikidata.orgnf2is.orgthegoodscentscompany.com. In in vitro studies, this compound significantly inhibited the proliferation, migration, and tubule formation of human umbilical vein endothelial cells (HUVEC) stimulated by vascular endothelial growth factor (VEGF) and epidermal growth factor (EGF), further underscoring its anti-angiogenic properties thegoodscentscompany.com. When combined with other TKIs, this compound has demonstrated synergistic inhibition of downstream signaling pathways, such as AKT and ERK phosphorylation, in tumor cells.

Potential to Enhance Antitumor Immune Response

Beyond its direct anti-proliferative and anti-angiogenic effects, Famitinib exhibits a significant potential to enhance the antitumor immune response, particularly when used in combination with immunotherapeutic agents. The dual blockade of immune checkpoints and angiogenesis is recognized as an effective strategy in various cancers frontiersin.orgciteab.com.

Modulation of the Tumor Microenvironment this compound's ability to target specific RTKs contributes to its immune-modulating properties. The targets of this compound, including VEGFR, c-Kit, and PDGFR, are intricately involved in immune suppression pathways within the tumor microenvironment frontiersin.orgciteab.com. For instance, VEGF signaling is known to induce immunosuppressive effects, such as the release of immunosuppressive cytokines, the recruitment of regulatory T cells (Tregs), and the inhibition of dendritic cell maturation emanresearch.org. It can also lead to increased expression of programmed cell death protein-1 (PD-1) by T cells, which allows tumor cells to evade immune detection emanresearch.org. By blocking the VEGF pathway, this compound can help to reverse these immunosuppressive effects and enhance the antitumor immune response.

Effects on Immune Cell Infiltration Detailed research findings indicate that this compound can significantly increase the infiltration of various beneficial immune cells into tumors while reducing the presence of immunosuppressive cells. Studies in murine lung cancer models have shown that this compound, particularly in combination with radioimmunotherapy, dramatically increased tumor-infiltrating lymphocytes (TILs). Specifically, it promoted the infiltration of CD8+ T cells and M1 type tumor-associated macrophages, both of which are crucial for effective antitumor immune responses. Concurrently, this compound reduced the number of MDSCs, which are known to suppress anti-tumor immunity. This modulation effectively converts the immunosuppressive tumor microenvironment into an immunostimulatory one, thereby synergizing with immune-based therapies.

Table 2: this compound's Modulation of Immune Cell Infiltration

| Immune Cell Type | Effect of this compound (in combination with other therapies) | Reference |

| Tumor-infiltrating lymphocytes (TILs) | Significantly increased infiltration | |

| CD8+ T cells | Promoted infiltration | |

| M1 type tumor-associated macrophages | Promoted infiltration | |

| Myeloid-derived suppressor cells (MDSCs) | Reduced number |

This immune-modulating potential makes this compound a promising candidate for combination therapies, particularly with immune checkpoint inhibitors such as camrelizumab (an anti-PD-1 antibody), to achieve enhanced anti-tumor responses by simultaneously targeting angiogenesis and modulating the immune microenvironment frontiersin.orgciteab.comemanresearch.org.

Preclinical Investigation of Famitinib

In Vitro Efficacy Studies

In vitro investigations have shown Famitinib's ability to inhibit cancer cell proliferation and induce apoptosis in various cell lines, notably gastric cancer cells.

This compound effectively inhibits the proliferation of human gastric cancer cell lines, such as BGC-823 and MGC-803, in a dose-dependent manner chemsrc.comnih.govmedchemexpress.commedchemexpress.com. Studies have reported that this compound induces cell cycle arrest at the G2/M phase, contributing to its antiproliferative effects chemsrc.comnih.govmedchemexpress.com. The half maximal inhibitory concentration (IC50) values for this compound in BGC-823 and MGC-803 cells were determined to be 3.6 µM and 3.1 µM, respectively, following treatment for 24, 48, and 72 hours chemsrc.comnih.govmedchemexpress.com.

Table 1: this compound's IC50 Values in Gastric Cancer Cell Lines

| Cell Line | IC50 (µM) | Incubation Time (h) |

| BGC-823 | 3.6 | 24, 48, 72 |

| MGC-803 | 3.1 | 24, 48, 72 |

This compound has demonstrated superior tumor suppression effects when compared to standard chemotherapeutic agents such as 5-fluorouracil (B62378) (5-FU), Cisplatin, or Paclitaxel alone in preclinical models nih.govnih.gov. In one study, this compound exhibited over 85% inhibition of tumor growth, surpassing the effects observed with individual chemotherapeutics nih.govnih.gov.

In Vivo Efficacy Studies in Xenograft Models

In vivo studies using human tumor xenograft models have further validated this compound's potent antitumor and anti-angiogenic properties.

This compound exhibits broad and potent anti-tumor activity, leading to the regression or growth arrest of various established xenografts derived from human tumor cell lines chemsrc.commedchemexpress.commedchemexpress.com. In BGC-823 xenograft models, this compound significantly slowed tumor growth chemsrc.comnih.govmedchemexpress.commedchemexpress.comnih.govspandidos-publications.comresearchgate.net. For instance, treatment with this compound (50 and 100 mg/kg) resulted in a substantial reduction in tumor volume (395.2 mm³ vs. 2,690.5 mm³ in controls) chemsrc.comnih.govmedchemexpress.commedchemexpress.com.

Table 2: this compound's Effect on Tumor Volume in BGC-823 Xenograft Models

| Treatment Group | Tumor Volume (mm³) |

| Control | 2690.5 |

| This compound | 395.2 |

A key mechanism underlying this compound's in vivo efficacy is its potent inhibition of angiogenesis chemsrc.comnih.govmedchemexpress.commedchemexpress.comnih.govspandidos-publications.comresearchgate.net. Studies have shown that this compound significantly reduces tumor microvessel density (MVD) in xenograft models, as evaluated by cluster of differentiation 34 (CD34) staining nih.govnih.govresearchgate.net. This anti-angiogenic effect starves the tumor of necessary blood supply, thereby inhibiting its growth and progression chemsrc.comnih.gov. This compound inhibits VEGF-induced proliferation, migration, and tubule formation of human umbilical vein endothelial cells, and micro-vessel spouting from matrigel-embedded rat aortic rings chemsrc.commedchemexpress.commedchemexpress.com.

Synergistic Effects with Radiation Administration in Murine Lung Cancer Models

This compound has demonstrated synergistic effects with radiation administration in murine lung cancer models. nih.govresearchgate.net Research indicates that combining antiangiogenic therapy, such as this compound, with radioimmunotherapy can further enhance antitumor efficacy. researchgate.netnih.gov

In a Lewis lung cancer mouse model, a triple therapy regimen involving this compound, radiotherapy, and immunotherapy showed the most significant antitumor activity. nih.govresearchgate.net This combination led to a notable increase in tumor-infiltrating lymphocytes and effectively reversed the immunosuppressive state of the tumor microenvironment in mice. nih.govresearchgate.net Specifically, the addition of this compound to radioimmunotherapy further promoted the infiltration of CD8+ T cells and M1 type tumor-associated macrophages, while simultaneously reducing the number of myeloid suppressor cells. nih.govresearchgate.net This suggests that this compound can convert an immunosuppressive tumor microenvironment into an immunostimulatory one, thereby synergizing with radioimmunotherapy in murine lung cancer. nih.govresearchgate.net

The following table summarizes the observed effects of this compound in combination with radiotherapy and immunotherapy in murine lung cancer models:

| Treatment Regimen | Tumor-Infiltrating Lymphocytes | Tumor Microenvironment | CD8+ T Cells Infiltration | M1 Type Macrophages | Myeloid Suppressor Cells | Antitumor Activity |

| This compound + Radiotherapy + Immunotherapy | Significantly Increased | Reversed Immunosuppressive to Immunostimulatory | Promoted | Promoted | Reduced | Most Dramatic nih.govresearchgate.net |

Comparative Preclinical Analysis with Related TKIs (e.g., Sunitinib)

This compound is a structural analogue of sunitinib (B231). nih.gov Both this compound and sunitinib are multi-targeted receptor tyrosine kinase inhibitors. nih.govmims.comguidetopharmacology.org Sunitinib inhibits signal transduction pathways involving multiple receptor tyrosine kinases implicated in tumor growth, pathologic angiogenesis, and metastatic progression of cancer. These include platelet-derived growth factor receptors (PDGFR-α, PDGFR-β), vascular endothelial growth factor receptors (VEGFR-1, VEGFR-2, VEGFR-3), stem cell factor receptor (c-Kit), fms-like tyrosine kinase-3 (Flt-3), colony-stimulating factor receptor type 1 (CSF-1R), and the glial cell-line-derived neurotrophic factor receptor (RET). mims.comguidetopharmacology.org

Preclinical studies have shown that this compound also exhibits inhibitory effects on c-kit, VEGFR-2, and PDGFR. researchgate.netbmj.com It also shows high inhibitory activities against FLT1/3, VEGFR3, proto-oncogene tyrosine-protein kinase receptor (RET), and TAM family of kinases (AXL and MER). bmj.com

While both this compound and sunitinib target similar pathways, some studies suggest that this compound may have a stronger anti-angiogenesis effect than other TKIs like regorafenib. researchgate.net The efficacy of sunitinib in renal cell carcinoma has been linked to the occurrence of hypertension, a notable adverse reaction also observed with this compound, suggesting a shared mechanism related to anti-angiogenesis. researchgate.net

The following table provides a comparative overview of the targeted kinases for this compound and Sunitinib:

| Kinase Target | This compound | Sunitinib |

| VEGFR-1 | Yes bmj.com | Yes mims.comguidetopharmacology.org |

| VEGFR-2 | Yes researchgate.netbmj.compatsnap.com | Yes mims.comguidetopharmacology.org |

| VEGFR-3 | Yes bmj.compatsnap.com | Yes mims.comguidetopharmacology.org |

| PDGFR-α | Yes researchgate.netbmj.compatsnap.com | Yes mims.comguidetopharmacology.org |

| PDGFR-β | Yes researchgate.netbmj.compatsnap.com | Yes mims.comguidetopharmacology.org |

| c-Kit | Yes researchgate.netbmj.compatsnap.com | Yes mims.comguidetopharmacology.org |

| Flt-3 | Yes bmj.compatsnap.com | Yes mims.comguidetopharmacology.org |

| RET | Yes bmj.com | Yes mims.comguidetopharmacology.org |

| CSF-1R | Not explicitly stated in provided sources | Yes mims.comguidetopharmacology.org |

| FGFR1 | Yes tandfonline.com | Not explicitly stated in provided sources |

| FGFR2 | Yes tandfonline.com | Not explicitly stated in provided sources |

| AXL | Yes bmj.com | Not explicitly stated in provided sources |

| MER | Yes bmj.com | Not explicitly stated in provided sources |

Pharmacokinetics and Metabolism of Famitinib

Absorption and Bioavailability Research

Famitinib is characterized by good absorption following oral administration. nih.govnih.govmdpi.com Pharmacokinetic studies have shown that this compound exhibits linear dose-related pharmacokinetic characteristics within the dosing range of 4-27 mg. researchgate.net The peak plasma concentrations (Cmax) of this compound typically occur between 3.3 and 5.3 hours after a single oral dose in cancer patients, with a mean time to maximum concentration (Tmax) of 5.9 ± 3.8 hours in healthy subjects. nih.gov this compound is extensively metabolized in the liver and primarily eliminated via the biliary-fecal route, accounting for approximately 56.3% of the administered dose. nih.gov

Effect of Dietary Intake on Pharmacokinetic Properties

Research indicates that dietary intake has a minimal effect on the pharmacokinetic properties of this compound. nih.govresearchgate.netnih.gov A phase 1 crossover trial in healthy Chinese participants investigated the impact of high-fat or low-fat food intake on the single-dose pharmacokinetics of oral this compound. The study found that compared to fasting conditions, the geometric mean ratios for low-fat/fasting were 98.6% for maximum plasma concentration (Cmax), 107.7% for area under the plasma concentration-time curve (AUC) over the dosing interval (AUC0-t), and 107.5% for AUC from time 0 to infinity (AUC0-∞). For high-fat/fasting conditions, these ratios were 84.4% for Cmax, 105.0% for AUC0-t, and 105.1% for AUC0-∞. nih.gov These findings suggest that oral this compound bioavailability is not significantly affected by food intake. researchgate.netnih.gov

Table 1: Effect of Dietary Intake on this compound Pharmacokinetic Parameters (Geometric Mean Ratios vs. Fasting)

| Parameter | Low-Fat/Fasting Ratio (%) | High-Fat/Fasting Ratio (%) |

| Maximum Plasma Concentration (Cmax) | 98.6 | 84.4 |

| AUC over Dosing Interval (AUC0-t) | 107.7 | 105.0 |

| AUC from Time 0 to Infinity (AUC0-∞) | 107.5 | 105.1 |

| Source: nih.gov |

Distribution and Circulating Metabolites

This compound is readily distributed throughout the body. nih.gov After repeated oral administrations, this compound undergoes extensive metabolism. nih.govnih.gov

Identification of Major Circulating Materials (Unchanged this compound, N-desethylfaminitib (M3))

Unchanged this compound is the primary circulating material in the plasma. nih.govnih.govnih.gov N-desethylfaminitib, also known as M3, is identified as a major circulating metabolite. nih.govnih.gov Its steady-state exposure typically represents 7.2% to 7.5% of that of the parent drug. nih.govnih.govmdpi.com While M3 is pharmacodynamically active, it exhibits lower potency compared to the parent compound. nih.gov The half-lives of this compound and M3 are approximately 28.7-33.8 hours and 41.3-47.7 hours, respectively. researchgate.net

Metabolic Pathways and Enzyme Involvement

This compound is extensively metabolized, with several metabolic pathways identified in human plasma, urine, and feces. These pathways include oxidative deamination (M1), N-desethylation (M3), oxidative defluorination (M7), indolylidene hydroxylation (M9-1 and M9-5), and secondary phase-II conjugations. nih.govnih.gov

Role of Cytochrome P450 Enzymes (CYP3A4, CYP3A4/5, CYP1A1/2)

Multiple cytochrome P450 (CYP) enzymes are involved in the metabolic clearance of this compound. nih.govnih.gov Specifically, CYP3A4/5 and CYP1A1/2 are identified as the main contributors to its metabolism. nih.govnih.govresearchgate.netnih.govresearchgate.net

CYP3A4/5: This enzyme system is a major contributor to the formation of N-desethylfaminitib (M3) through N-desethylation. nih.govnih.gov It also plays a key role in oxidative deamination, leading to the formation of M1. nih.govnih.govdntb.gov.ua

CYP1A1/2: This enzyme system is primarily responsible for oxidative defluorination, forming metabolites such as M7, and indolylidene hydroxylation, leading to M9-1 and M9-5 formations. nih.govnih.gov In vitro microsomal studies have demonstrated that this compound undergoes bioactivation through epoxidation at the indolylidene moiety by CYP1A1/2, followed by spontaneous defluorinated rearrangement to produce a quinone-imine species. nih.govnih.govresearchgate.netmdpi.com

Contribution of Aldehyde Dehydrogenase to Metabolite Formation

Aldehyde dehydrogenase also contributes to the formation of certain this compound metabolites. Specifically, it is involved in the formation of M1, alongside CYP3A4/5. nih.govnih.govdntb.gov.ua

Table 2: Major Enzymes Involved in this compound Metabolite Formation

| Metabolite | Primary Enzymes Involved | Metabolic Pathway |

| M1 | CYP3A4/5, Aldehyde Dehydrogenase | Oxidative Deamination |

| M3 | CYP3A4/5 | N-desethylation |

| M7 | CYP1A1/2 | Oxidative Defluorination |

| M9-1, M9-5 | CYP1A1/2 | Indolylidene Hydroxylation |

| Source: nih.govnih.gov |

Major Metabolic Transformations (Oxidative Deamination, N-desethylation, Oxidative Defluorination, Indolylidene Hydroxylation, Secondary Phase-II Conjugations)

This compound is extensively metabolized, with its metabolites primarily excreted in the feces. nih.gov Key metabolic transformations identified in humans include oxidative deamination, N-desethylation, oxidative defluorination, indolylidene hydroxylation, and secondary phase-II conjugations. nih.govcenmed.com

Table 1: Major Metabolic Transformations of this compound and Involved Enzymes

| Metabolic Pathway | Metabolite Designation | Key Enzymes Involved | Notes |

| Oxidative Deamination | M1 | CYP3A4/5, Aldehyde Dehydrogenase | |

| N-desethylation | M3 | CYP3A4/5 | Major metabolite; pharmacodynamically active but less potent than parent drug. Steady-state exposure is 7.2-7.5% of parent drug. nih.govcenmed.com |

| Oxidative Defluorination | M7 | CYP1A1/2 | |

| Indolylidene Hydroxylation | M9-1, M9-5 | CYP1A1/2 | |

| Secondary Phase-II Conjugations | Various | Not explicitly detailed (e.g., glucuronidation, sulfation) | Minor cysteine conjugates observed, implying reactive intermediate formation. nih.govcenmed.com |

CYP3A4/5 is the primary enzyme responsible for the formation of N-desethylfaminitib (M3) and, in conjunction with aldehyde dehydrogenase, for the formation of M1. nih.govcenmed.com CYP1A1/2 plays a significant role in the formation of M7, M9-1, and M9-5. nih.govcenmed.com

Bioactivation Mechanisms and Toxicological Implications

The metabolism of this compound involves bioactivation pathways that lead to the formation of reactive intermediates, which have been correlated with toxicological implications. nih.govcenmed.com

In vitro microsomal studies have demonstrated that this compound undergoes bioactivation through epoxidation at its indolylidene moiety. This process is primarily catalyzed by CYP1A1/2. nih.govcenmed.comwikipedia.org

Following epoxidation, this compound is susceptible to spontaneous defluorinated rearrangement, leading to the formation of a quinone-imine species. nih.govcenmed.comwikipedia.org This bioactivation mechanism, involving oxidative defluorination and subsequent quinone-imine formation, has also been observed with other tyrosine kinase inhibitors such as gefitinib (B1684475) and sunitinib (B231). nih.govnih.gov The quinone-imine intermediate can be further bioactivated by glutathione (B108866) (GSH), NADPH, and reductase, yielding 5-hydroxy-dihydromethylene. wikipedia.org

A direct correlation has been established between the bioactivation of this compound and its observed hepatotoxicity in primary human hepatocytes. nih.govcenmed.comwikipedia.org The quinone-imine intermediate, generated through the bioactivation pathway, is believed to be associated with this compound-induced hepatotoxicity. nih.govcenmed.com Studies have indicated that the viability of primary human hepatocytes can be affected by the addition of CYP1A1/2 inhibitors, suggesting a link between this enzyme's activity in bioactivation and cellular toxicity. wikipedia.org The formation of reactive intermediates through such bioactivation processes is a known factor contributing to idiosyncratic hepatotoxicity for various drugs, including other tyrosine kinase inhibitors.

Drug-Drug Interaction Studies (e.g., with CYP3A4 Inducers)

This compound is primarily metabolized by cytochrome P450 3A4 (CYP3A4). This makes it susceptible to drug-drug interactions with agents that modulate CYP3A4 activity.

Table 2: Impact of Rifampin (CYP3A4 Inducer) on this compound Pharmacokinetics

| Pharmacokinetic Parameter | This compound Alone (Mean) | This compound + Rifampin (Mean) | Percentage Decrease |

| Cmax (ng/mL) | 38.7 | 20.1 | 48% |

| AUC0-∞ (h × ng/mL) | 1320.5 | 407.4 | 69% |

| Elimination Half-Life (h) | 33.9 | 18.2 | Shortened |

Co-administration of this compound with rifampin, a potent CYP3A4 inducer, significantly reduces the plasma concentration of this compound. This reduction is attributed to enhanced presystemic elimination and increased systemic clearance of this compound due to CYP3A4 induction. Consequently, concomitant administration of this compound with strong CYP3A4 inducers should be avoided. If such co-administration is deemed necessary, dose adjustments for this compound are recommended. Furthermore, co-administration of CYP1A1/2 inducers or inhibitors may either potentiate or suppress this compound's hepatotoxicity. nih.govcenmed.com

Elimination Characteristics: Half-Life Analysis of this compound and Metabolites

This compound is absorbed slowly from the gastrointestinal tract and undergoes extensive metabolism in the liver. The primary route of elimination for this compound and its metabolites is via the biliary-fecal pathway, accounting for approximately 56.3% of the administered dose.

The plasma concentration of this compound typically reaches its peak at approximately 6.3 hours post-dose. nih.gov The mean elimination half-life of this compound has been reported to be approximately 9.5 hours in rats nih.gov and ranges from 28.7 to 33.9 hours in humans. The major active metabolite, N-desethylfaminitib (M3), exhibits a longer half-life, ranging from approximately 41.3 to 47.7 hours. Dietary intake has been shown to have a minimal effect on the pharmacokinetics of this compound, which is advantageous for patient convenience and treatment adherence.

Clinical Research and Therapeutic Applications of Famitinib

Early Phase Clinical Development (Phase I Studies)

A Phase I clinical trial was conducted to assess the tolerability, pharmacokinetic profile, and antitumor effects of famitinib, a novel oral multi-targeted tyrosine kinase inhibitor. nih.gov This inhibitor acts against vascular endothelial growth factor receptor-2, platelet-derived growth factor receptor, c-kit, FMS-like tyrosine kinase-3 receptor, and proto-oncogene tyrosine kinase receptor. nih.gov The study enrolled patients with advanced solid cancers, and antitumor efficacy was evaluated every eight weeks. nih.gov

The early phase clinical development of this compound demonstrated a wide spectrum of antitumor activities in patients with advanced solid cancers. nih.gov The observed efficacy in the Phase I study warranted further investigation into its potential therapeutic benefits in several specific cancer types, including renal cell carcinoma, gastrointestinal stromal tumor (GIST), hepatocellular carcinoma, and soft tissue sarcoma. nih.gov

Pharmacokinetic analyses were a key component of the Phase I study, providing insights into the absorption, distribution, metabolism, and excretion of this compound. nih.gov The assessments revealed no significant accumulation of either this compound or its primary metabolite, M3, with repeated dosing. nih.gov The half-life was determined to be approximately 28.7 to 33.8 hours for this compound and 41.3 to 47.7 hours for M3. nih.gov A separate study focusing on the impact of dietary intake found that food had a minimal effect on the pharmacokinetics of this compound, suggesting its oral bioavailability is not significantly affected by whether it is taken with or without a meal. nih.govnih.gov

Table 1: Pharmacokinetic Parameters of this compound and its Metabolite M3

| Parameter | This compound | Metabolite M3 |

|---|---|---|

| Half-life (hours) | 28.7 - 33.8 | 41.3 - 47.7 |

| Accumulation | No significant accumulation observed | No significant accumulation observed |

| Food Effect | Minimal effect on pharmacokinetics | Not specified |

In the Phase I trial involving 54 evaluable patients, this compound demonstrated encouraging preliminary efficacy. nih.gov Objective tumor responses were observed, with eight patients achieving a partial response. nih.gov These responses were seen in a variety of cancers, including six cases of renal cell carcinoma, one case of gastrointestinal stromal tumor (GIST), and one case of alveolar soft part sarcoma. nih.gov Additionally, fourteen patients experienced stable disease, with some showing various degrees of tumor shrinkage. nih.gov

Table 2: Preliminary Efficacy of this compound in Phase I Study

| Response Category | Number of Patients | Tumor Types with Partial Response |

|---|---|---|

| Partial Response (PR) | 8 | Renal Cell Carcinoma (6), GIST (1), Alveolar Soft Part Sarcoma (1) |

| Stable Disease (SD) | 14 | Various solid tumors |

Phase II and Basket Studies in Specific Malignancies

Following the promising results from early-phase trials, this compound advanced to Phase II studies to evaluate its efficacy and safety in specific cancer types. nih.govd-nb.info

This compound was investigated as a potential treatment for patients with metastatic colorectal cancer (mCRC) who had progressed after standard therapies. nih.govnih.gov

Table 3: Key Design Elements of the Phase II mCRC Study (NCT01762293)

| Study Parameter | Description |

|---|---|

| Phase | II |

| Design | Multicenter, Randomized, Double-Blinded, Placebo-Controlled |

| Patient Population | Patients with metastatic colorectal cancer (mCRC) who failed standard therapies |

| Randomization Ratio | 2:1 (this compound: Placebo) |

| Number of Patients | 154 |

| Primary Endpoint | Progression-Free Survival (PFS) |

Table of Compounds

| Compound Name |

|---|

| This compound |

Metastatic Colorectal Cancer (mCRC)

Progression-Free Survival (PFS) as Primary Endpoint

Progression-Free Survival (PFS) has been a critical primary endpoint in several clinical trials evaluating the efficacy of this compound across various cancer types. In a phase II trial for refractory metastatic colorectal cancer (mCRC), this compound demonstrated a significant improvement in median PFS at 2.8 months compared to 1.5 months for the placebo group. nih.govresearchgate.net

In the context of metastatic renal cell carcinoma (mRCC), this compound has also shown promising results. A single-center study involving phases I and II clinical trial data reported a median PFS of 10.7 months. nih.govresearchgate.net When used in combination with camrelizumab for advanced or metastatic RCC, the median PFS was 14.6 months. aacrjournals.orgaacrjournals.orgnih.gov For patients who had been previously treated, the median PFS was 13.4 months, while it was not reached for treatment-naïve patients. aacrjournals.orgaacrjournals.orgnih.gov

Further research has explored this compound in other malignancies. In a phase 2 trial for advanced, immunomodulatory triple-negative breast cancer, the combination of this compound with camrelizumab and nab-paclitaxel resulted in a median PFS of 13.6 months. ascopubs.org For patients with platinum-resistant recurrent ovarian cancer, the combination of this compound and camrelizumab yielded a median PFS of 4.1 months. bmj.combmj.com

In studies focused on non-small cell lung cancer (NSCLC), a phase 2 trial of camrelizumab plus this compound as a first-line treatment for patients with PD-L1 TPS ≥1% reported a median PFS of 16.6 months. bmj.com Another phase II study on previously treated advanced and metastatic NSCLC patients showed a median PFS of 6.9 months for the same combination. nih.govnih.gov Specifically for patients with EGFR genetic aberrations, the median PFS was 10.3 months. nih.govnih.gov In women with pretreated recurrent or metastatic cervical squamous cell carcinoma, the combination resulted in a median PFS of 10.3 months. nih.gov

| Cancer Type | Treatment | Median PFS (months) | Control Group Median PFS (months) |

|---|---|---|---|

| Metastatic Colorectal Cancer (mCRC) | This compound | 2.8 nih.govresearchgate.net | 1.5 (Placebo) nih.govresearchgate.net |

| Metastatic Renal Cell Carcinoma (mRCC) | This compound | 10.7 nih.govresearchgate.net | N/A |

| Advanced/Metastatic RCC | This compound + Camrelizumab | 14.6 aacrjournals.orgaacrjournals.orgnih.gov | N/A |

| Triple-Negative Breast Cancer (TNBC) | This compound + Camrelizumab + Nab-paclitaxel | 13.6 ascopubs.org | N/A |

| Recurrent Ovarian Cancer (ROC) | This compound + Camrelizumab | 4.1 bmj.combmj.com | N/A |

| Non-Small Cell Lung Cancer (NSCLC, 1st Line, PD-L1 ≥1%) | This compound + Camrelizumab | 16.6 bmj.com | N/A |

| Non-Small Cell Lung Cancer (NSCLC, Previously Treated) | This compound + Camrelizumab | 6.9 nih.govnih.gov | N/A |

| Recurrent/Metastatic Cervical Cancer | This compound + Camrelizumab | 10.3 nih.gov | N/A |

Objective Response Rate (ORR) and Disease Control Rate (DCR) as Secondary Endpoints

Objective Response Rate (ORR) and Disease Control Rate (DCR) serve as key secondary endpoints to further characterize the antitumor activity of this compound. In the phase II trial for refractory mCRC, the this compound group achieved an ORR of 2.2% and a DCR of 59.8%, compared to 0.0% and 31.4% in the placebo group, respectively. nih.govresearchgate.net Another study on mCRC combining this compound with camrelizumab reported an ORR of 13.6% and a DCR of 45.5% in all patients, with a higher ORR of 20.0% in patients with rectal cancer. ascopubs.org

For patients with advanced or metastatic RCC, the combination of camrelizumab and this compound demonstrated a notable ORR of 60.5% and a DCR of 89.5%. aacrjournals.orgaacrjournals.org In treatment-naïve RCC patients, the ORR was as high as 84.6%, while in pre-treated patients, it was 48.0%. aacrjournals.orgaacrjournals.orgnih.gov An updated analysis of this cohort showed an ORR of 63.2% and a DCR of 89.5%. ascopubs.org

In a trial for immunomodulatory triple-negative breast cancer, the combination of this compound, camrelizumab, and nab-paclitaxel led to an ORR of 81.3% and a DCR of 95.8%. ascopubs.org For platinum-resistant recurrent ovarian cancer, the combination of this compound and camrelizumab resulted in an ORR of 24.3% and a DCR of 54.1%. bmj.combmj.com

In NSCLC, first-line treatment with camrelizumab and this compound in patients with PD-L1 TPS ≥1% achieved an ORR of 53.7% and a DCR of 92.7%. bmj.com For previously treated NSCLC patients, the same combination yielded a confirmed ORR of 30.4% and a DCR of 95.7%. nih.govnih.gov In women with recurrent or metastatic cervical squamous cell carcinoma, an ORR of 39.4% was observed. nih.gov

| Cancer Type | Treatment | Objective Response Rate (ORR) | Disease Control Rate (DCR) |

|---|---|---|---|

| Metastatic Colorectal Cancer (mCRC) | This compound | 2.2% nih.govresearchgate.net | 59.8% nih.govresearchgate.net |

| Metastatic Colorectal Cancer (mCRC) | This compound + Camrelizumab | 13.6% ascopubs.org | 45.5% ascopubs.org |

| Advanced/Metastatic RCC | This compound + Camrelizumab | 60.5% aacrjournals.orgaacrjournals.org | 89.5% aacrjournals.orgaacrjournals.org |

| Triple-Negative Breast Cancer (TNBC) | This compound + Camrelizumab + Nab-paclitaxel | 81.3% ascopubs.org | 95.8% ascopubs.org |

| Recurrent Ovarian Cancer (ROC) | This compound + Camrelizumab | 24.3% bmj.combmj.com | 54.1% bmj.combmj.com |

| Non-Small Cell Lung Cancer (NSCLC, 1st Line, PD-L1 ≥1%) | This compound + Camrelizumab | 53.7% bmj.com | 92.7% bmj.com |

| Non-Small Cell Lung Cancer (NSCLC, Previously Treated) | This compound + Camrelizumab | 30.4% nih.govnih.gov | 95.7% nih.govnih.gov |

| Recurrent/Metastatic Cervical Cancer | This compound + Camrelizumab | 39.4% nih.gov | N/A |

Overall Survival (OS) Analysis

For mRCC, a single-center study estimated the median OS time to be 33.0 months. nih.govresearchgate.net In the FUTURE-C-PLUS trial for advanced immunomodulatory triple-negative breast cancer, the final OS was 29.4 months with the this compound, camrelizumab, and nab-paclitaxel combination. ascopubs.org In the setting of platinum-resistant recurrent ovarian cancer, the median OS was 18.9 months. bmj.combmj.com

In NSCLC, for previously treated patients receiving camrelizumab plus this compound, the median OS was not reached at the time of data analysis, with 1- and 2-year OS rates of 85.6% and 56.8%, respectively. nih.govnih.gov For patients with EGFR mutations, the median OS was 20.3 months. nih.govnih.gov In the first-line setting for NSCLC with PD-L1 TPS ≥1%, the median OS was not yet mature, but the estimated 12-month OS rate was 76.8%. bmj.com For recurrent or metastatic cervical cancer, the 12-month OS rate was 77.7%. nih.govonclive.com

| Cancer Type | Treatment | Median OS (months) | Control Group Median OS (months) |

|---|---|---|---|

| Metastatic Colorectal Cancer (mCRC) | This compound | 7.4 nih.govresearchgate.net | 7.2 (Placebo) nih.govresearchgate.net |

| Metastatic Rectal Cancer | This compound + Camrelizumab | 15.2 ascopubs.org | N/A |

| Metastatic Renal Cell Carcinoma (mRCC) | This compound | 33.0 nih.govresearchgate.net | N/A |

| Triple-Negative Breast Cancer (TNBC) | This compound + Camrelizumab + Nab-paclitaxel | 29.4 ascopubs.org | N/A |

| Recurrent Ovarian Cancer (ROC) | This compound + Camrelizumab | 18.9 bmj.combmj.com | N/A |

| Non-Small Cell Lung Cancer (NSCLC, Previously Treated) | This compound + Camrelizumab | Not Reached nih.govnih.gov | N/A |

| Recurrent/Metastatic Cervical Cancer | This compound + Camrelizumab | 12-month OS rate: 77.7% nih.govonclive.com | N/A |

Renal Cell Carcinoma (RCC)

Efficacy and Safety in Metastatic RCC

This compound has demonstrated significant anti-tumor activity in metastatic renal cell carcinoma (mRCC). nih.govresearchgate.net As a monotherapy, it achieved a noninferior objective response rate compared to sunitinib (B231) in advanced or metastatic RCC. aacrjournals.orgaacrjournals.org The combination of this compound with the PD-1 inhibitor camrelizumab has also shown potent and enduring antitumor activity in patients with advanced or metastatic RCC, for both treatment-naïve and previously treated populations. aacrjournals.orgaacrjournals.orgnih.gov Clinical studies have indicated that this compound, both alone and in combination, has a manageable safety profile, though specific adverse events are outside the scope of this article. nih.govaacrjournals.org

Response Rates (Partial Response, Stable Disease) and Disease Control Rate

In a study analyzing data from phases I and II trials, 24 patients with mRCC were treated with this compound. nih.govresearchgate.net The results showed that 12 patients (50.0%) achieved a partial response (PR), and 9 patients (37.5%) achieved stable disease (SD). nih.govresearchgate.net Progressive disease was observed in 3 patients (12.5%). nih.govresearchgate.net This culminated in a disease control rate (DCR) of 87.5%. nih.govresearchgate.net

| Treatment | Patient Population | Partial Response (PR) | Stable Disease (SD) | Disease Control Rate (DCR) |

|---|---|---|---|---|

| This compound Monotherapy | mRCC (n=24) | 50.0% nih.govresearchgate.net | 37.5% nih.govresearchgate.net | 87.5% nih.govresearchgate.net |

| This compound + Camrelizumab | Advanced/Metastatic RCC (Overall, n=38) | N/A | 28.9% aacrjournals.org | 89.5% aacrjournals.orgaacrjournals.orgascopubs.org |

| Treatment-Naïve | N/A | N/A | 100% ascopubs.org | |

| Previously Treated | N/A | N/A | 84.0% ascopubs.org |

Non-Small Cell Lung Cancer (NSCLC)

This compound has been investigated as a therapeutic agent for advanced non-squamous and non-small cell lung cancer (NSCLC). larvol.comveeva.com Clinical trials have evaluated its efficacy both as a single agent and in combination with immunotherapy.

A phase 2 trial assessed the combination of camrelizumab and this compound as a first-line treatment for advanced or metastatic NSCLC patients with a PD-L1 tumor proportion score (TPS) of ≥1%. bmj.com This combination demonstrated promising antitumor activity, achieving an ORR of 53.7% and a DCR of 92.7%. bmj.com The median PFS was 16.6 months, and the estimated 12-month OS rate was 76.8%. bmj.com

Another single-arm, phase II study evaluated the same combination in 23 previously treated patients with locally advanced and metastatic NSCLC. nih.govnih.gov In this cohort, the confirmed ORR was 30.4%, and the DCR was 95.7%. nih.govnih.gov The median PFS was 6.9 months, while the median OS had not been reached, with a 2-year OS rate of 56.8%. nih.govnih.gov Notably, for the subgroup of patients with EGFR genetic aberrations, the ORR was 33.3%, median PFS was 10.3 months, and median OS was 20.3 months. nih.govnih.gov These findings suggest that adding antiangiogenic agents like this compound to anti-PD-1 immunotherapy may benefit advanced NSCLC patients. bmj.com There is also an ongoing Phase II trial of camrelizumab combined with this compound for the adjuvant treatment of Stage II-IIIA NSCLC. drugbank.com

| Treatment Setting | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (PFS, months) | Overall Survival (OS) |

|---|---|---|---|---|

| 1st Line (PD-L1 ≥1%) | 53.7% bmj.com | 92.7% bmj.com | 16.6 bmj.com | 12-month rate: 76.8% bmj.com |

| Previously Treated (All) | 30.4% nih.govnih.gov | 95.7% nih.govnih.gov | 6.9 nih.govnih.gov | 2-year rate: 56.8% nih.govnih.gov |

| Previously Treated (EGFR mutation) | 33.3% nih.govnih.gov | 100.0% nih.gov | 10.3 nih.govnih.gov | Median: 20.3 months nih.govnih.gov |

Gastrointestinal Stromal Tumors (GISTs)

This compound has been evaluated as a therapeutic option for patients with advanced gastrointestinal stromal tumors (GIST), particularly after the failure of standard first-line therapy with imatinib (B729). onclive.com A Phase II clinical trial was initiated to assess the efficacy and safety of this compound in patients with advanced or metastatic GIST who had progressed on or were intolerant to imatinib. clinicaltrials.gov The study aimed to enroll 88 participants. onclive.com

Furthermore, a Phase III trial (NCT04409223) was designed to directly compare the efficacy and safety of this compound against sunitinib in the second-line setting for advanced GIST patients whose disease had progressed after imatinib treatment. facingourrisk.orgamegroups.org However, this study was ultimately terminated. facingourrisk.org Standard treatment for metastatic or recurrent GIST typically involves a sequence of tyrosine kinase inhibitors, starting with imatinib, followed by sunitinib, and then regorafenib. nih.govascopubs.org

Gastric Cancer

Preclinical research has demonstrated the potential of this compound in treating human gastric cancer. medpath.comtandfonline.com In vitro studies on gastric cancer cell lines showed that this compound could inhibit cell proliferation by inducing cell cycle arrest at the G2/M phase and promoting apoptosis in a dose-dependent manner. medpath.comtandfonline.comclinconnect.io In xenograft models using BGC-823 human gastric cancer cells, this compound monotherapy significantly suppressed tumor growth, with an inhibition rate exceeding 85%. medpath.comtandfonline.com The primary mechanism for this in vivo antitumor activity was identified as the inhibition of angiogenesis. medpath.comtandfonline.com These preclinical findings have provided a rationale for the clinical investigation of this compound in patients with gastric cancer. medpath.comtandfonline.com

Urothelial Carcinoma (Advanced or Metastatic)

In the setting of advanced or metastatic urothelial carcinoma that has progressed after platinum-based chemotherapy, this compound has been studied in combination with the anti-PD-1 antibody camrelizumab. A multi-cohort, open-label Phase II study (NCT03827837) evaluated this combination in 36 patients.

| Efficacy Endpoint | Overall Population (n=36) | Bladder Cancer Subgroup (n=18) |

|---|---|---|

| Objective Response Rate (ORR) | 30.6% | 38.9% |

| Median Progression-Free Survival (PFS) | 4.1 months | 8.3 months |

| Median Overall Survival (OS) | 12.9 months | Not Reached |

| Median Duration of Response (DoR) | 6.3 months | Not Reached |

Recurrent Platinum-Resistant Ovarian Cancer

The combination of this compound and camrelizumab has also been investigated in patients with recurrent platinum-resistant ovarian cancer, a setting with a significant need for new therapeutic options. An open-label, multicenter Phase II basket study included a cohort of 37 women with platinum-resistant recurrent ovarian cancer. Patients in this cohort had disease that progressed during or within six months of their last platinum-based chemotherapy.

The study's primary endpoint was the ORR. The combination therapy achieved a confirmed ORR of 24.3% and a disease control rate (DCR) of 54.1%. The median time to response (TTR) was 2.1 months, and the median DoR was 4.1 months. For survival outcomes, the median PFS was 4.1 months. With a median follow-up of 22.0 months, the median OS was 18.9 months, and the estimated 12-month OS rate was 67.2%.

| Efficacy Endpoint | Result |

|---|---|

| Objective Response Rate (ORR) | 24.3% |

| Disease Control Rate (DCR) | 54.1% |

| Median Progression-Free Survival (PFS) | 4.1 months |

| Median Overall Survival (OS) | 18.9 months |

| Median Duration of Response (DoR) | 4.1 months |

| 12-month Overall Survival Rate | 67.2% |

Biliary Tract Cancer (BTC) and Pancreatic Ductal Adenocarcinoma (PDAC)

This compound has been explored in combination with SHR-1701, a bifunctional fusion protein targeting PD-L1 and TGF-β, for patients with advanced, previously treated biliary tract cancer (BTC) and pancreatic ductal adenocarcinoma (PDAC). A Phase II trial (ChiCTR2000037927) evaluated this combination in 51 enrolled patients.

In the BTC cohort, the combination demonstrated an ORR of 28%, which included two complete responses. The DCR was 80%. The median PFS was 5.1 months, and the median OS was 16.0 months. In the PDAC cohort, the ORR was 15%, also with two complete responses, and the DCR was 60%. Survival outcomes were more modest in this group, with a median PFS of 2.1 months and a median OS of 5.3 months. Additionally, a Phase II trial (NCT04479904) was planned to evaluate this compound monotherapy in patients with intrahepatic cholangiocarcinoma (a subtype of BTC) harboring FGFR2 genetic aberrations who had failed first-line therapy, but this study was withdrawn. facingourrisk.org

| Indication | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (mPFS) | Median Overall Survival (mOS) |

|---|---|---|---|---|

| Biliary Tract Cancer (BTC) | 28% | 80% | 5.1 months | 16.0 months |

| Pancreatic Ductal Adenocarcinoma (PDAC) | 15% | 60% | 2.1 months | 5.3 months |

Immunomodulatory Triple-Negative Breast Cancer (TNBC)

In the first-line treatment of advanced immunomodulatory triple-negative breast cancer (TNBC), a triplet combination of this compound, camrelizumab, and nab-paclitaxel was assessed in the FUTURE-C-Plus study. This single-arm, open-label Phase II trial enrolled 48 patients with previously untreated, advanced immunomodulatory TNBC, defined by CD8 immunohistochemistry staining of ≥10%.

The study reported a confirmed ORR of 81.3%, with five complete responses and 34 partial responses. With a median follow-up of 17.0 months, the median PFS was 13.6 months, and the median DoR was 14.9 months. The median OS had not been reached at the time of data cutoff. Based on these promising results, a randomized controlled Phase III trial (FUTURE-SUPER) is underway to validate these findings.

| Efficacy Endpoint | FUTURE-C-Plus Phase II Trial Result |

|---|---|

| Objective Response Rate (ORR) | 81.3% |

| Median Progression-Free Survival (PFS) | 13.6 months |

| Median Duration of Response (DoR) | 14.9 months |

| Median Overall Survival (OS) | Not Reached |

Nasopharyngeal Carcinoma (NPC)

This compound has been studied in patients with recurrent or metastatic nasopharyngeal carcinoma (NPC). An early Phase II trial evaluated this compound monotherapy in 58 Chinese patients who had failed at least two prior lines of chemotherapy. In this heavily pretreated population, the ORR was 8.6%, and 27.6% of patients achieved stable disease for more than 12 weeks. The median PFS was 3.2 months.

More recently, this compound was combined with camrelizumab in a Phase II basket study (NCT04346381) for patients with recurrent or metastatic NPC who were resistant to prior immune checkpoint inhibitor (ICI) therapy. In an enrolled group of 15 patients, the combination yielded an ORR of 33.3% and a DCR of 80.0%. The median DoR was 4.2 months, and the median PFS was 6.3 months. The median OS was not reached at the time of analysis. A separate Phase I study also explored this compound in combination with concurrent chemoradiotherapy for locoregionally advanced NPC, showing a 3-year PFS of 70%.

| Trial Setting | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (PFS) | Median Duration of Response (DoR) |

|---|---|---|---|---|

| Monotherapy (Post ≥2 Chemo Lines) | 8.6% | 36.2% (SD >12 wks) | 3.2 months | N/A |

| Combination with Camrelizumab (Post-ICI) | 33.3% | 80.0% | 6.3 months | 4.2 months |

Advanced Acral or Mucosal Melanoma

This compound has been investigated as a potential treatment for advanced acral and mucosal melanoma, which are rare and aggressive subtypes of melanoma more commonly found in Asian populations. ascopubs.orgbohrium.com These types of melanoma are known to be more aggressive than their cutaneous counterparts. ascopubs.orgbohrium.com Research has focused on combining this compound, a selective multi-target tyrosine kinase inhibitor, with immunotherapy agents. ascopubs.orgbohrium.com this compound targets various receptors, including VEGFR-2, PDGFR, c-kit, and FGFR, giving it both anti-angiogenic and antiproliferative properties. ascopubs.orgbohrium.com

A significant Phase II clinical trial (NCT05051865) evaluated the efficacy of this compound in combination with Camrelizumab for patients with advanced acral or mucosal melanoma. ascopubs.org The study included a cohort of patients who had previously been treated with immune checkpoint inhibitors (ICIs). bohrium.comonclive.com In this group of 18 patients (9 with mucosal and 9 with acral melanoma), the combination therapy demonstrated promising results. ascopubs.orgbohrium.com

Data from the 17 evaluable patients in the ICI-experienced cohort are summarized below. ascopubs.orgbohrium.comonclive.com

Table 1: Efficacy of this compound plus Camrelizumab in ICI-Experienced Advanced Acral/Mucosal Melanoma

| Efficacy Endpoint | Result |

|---|---|

| Objective Response Rate (ORR) | 17.6% |

| Disease Control Rate (DCR) | 64.7% |

| Median Progression-Free Survival (PFS) | 6.0 months |

At a median follow-up of 7.3 months, the study found that the combination of this compound and Camrelizumab showed encouraging antitumor activity for these difficult-to-treat cancers. ascopubs.orgonclive.com The responses included two confirmed partial responses and one unconfirmed partial response, all of which occurred in patients with the acral subtype. ascopubs.orgbohrium.com

Ongoing Clinical Investigations

This compound continues to be evaluated in various clinical trials for a range of cancers, often in combination with other therapeutic agents. ascopubs.orgascopubs.org These investigations aim to further establish its efficacy and expand its potential applications.

One of the key ongoing studies is the Phase II clinical trial (NCT05051865) investigating the combination of Camrelizumab and this compound in patients with advanced acral and mucosal melanoma. ascopubs.org

Beyond melanoma, this compound is being studied in other malignancies. A randomized, Phase II study (NCT04680988) is assessing the combination of Camrelizumab and this compound in comparison to Camrelizumab alone or chemotherapy for patients with recurrent or metastatic cervical cancer. ascopubs.orgichgcp.net Another Phase II trial (NCT01392235) is focused on determining the effectiveness of this compound in treating patients with recurrent and/or metastatic nasopharyngeal carcinoma. clinicaltrials.gov

Furthermore, the potential of this compound is being explored in non-small cell lung cancer (NSCLC). A multicenter, randomized Phase III clinical trial (NCT05042375) is underway to validate the findings from a Phase II study that showed promising antitumor activity for this compound combined with Camrelizumab in advanced or metastatic NSCLC. bmj.com

Table 2: Selected Ongoing Clinical Trials with this compound

| Cancer Type | Clinical Trial Identifier | Phase | Intervention |

|---|---|---|---|

| Advanced Acral/Mucosal Melanoma | NCT05051865 | II | Camrelizumab + this compound |

| Recurrent/Metastatic Cervical Cancer | NCT04680988 | II | Camrelizumab + this compound |

| Recurrent/Metastatic Nasopharyngeal Carcinoma | NCT01392235 | II | This compound |

Drug Resistance Mechanisms and Strategies to Overcome Resistance to Famitinib

Observed Patterns of Resistance in Clinical Contexts

Famitinib is actively investigated for its role in treating various cancers that have demonstrated resistance to standard therapies, including gastrointestinal stromal tumors (GISTs), renal cell carcinoma (RCC), and non-small cell lung cancer (NSCLC) patsnap.com. In patients with GISTs who had become resistant to established tyrosine kinase inhibitors like imatinib (B729) and sunitinib (B231), this compound Malate has shown notable efficacy in controlling disease progression patsnap.com.

In non-small cell lung cancer, acquired resistance to third-generation epidermal growth factor receptor-tyrosine kinase inhibitors (EGFR-TKIs), such as osimertinib, is a complex and inevitable challenge semanticscholar.orgmdpi.com. The combination of this compound with HS-10296, another third-generation EGFR-TKI, represents a promising strategy to overcome HS-10296 resistance, potentially by inhibiting tumor angiogenesis semanticscholar.org.

Clinical trials have also explored this compound in combination with immune checkpoint inhibitors (ICIs) in patients with prior resistance. For instance, in heavily pretreated patients with platinum-resistant recurrent ovarian cancer, a combination of camrelizumab (an anti-PD-1 antibody) and this compound demonstrated antitumor activity. This included patients with primary platinum resistance, secondary platinum resistance, and primary platinum refractory disease bmj.combmj.com. Similarly, in advanced melanoma, the combination of camrelizumab and this compound exhibited antitumor activity in patients previously exposed to ICI regimens, where a significant majority had primary resistance to anti-PD-1 therapy onclive.com. Encouraging activity has also been observed with camrelizumab plus this compound in recurrent or metastatic nasopharyngeal carcinoma patients who were resistant to ICI treatment ascopubs.org. Furthermore, a combination of SHR-1701 (a bifunctional fusion protein targeting PD-L1 and TGF-β) and this compound has shown potential as a subsequent-line therapy for refractory advanced biliary tract cancer or pancreatic ductal adenocarcinoma nih.govresearchgate.net.

Molecular and Cellular Basis of Acquired Resistance

Acquired resistance to anticancer therapies often involves complex molecular and cellular adaptations within tumor cells and their microenvironment.

The Wnt/β-catenin signaling pathway is frequently over-activated and abnormally expressed in osteosarcoma (OS) frontiersin.org. This aberrant activation can significantly contribute to chemotherapy resistance in OS cells against commonly used agents such as cisplatin, doxorubicin, and methotrexate (B535133) frontiersin.orgnih.gov. Conversely, inhibiting the Wnt/β-catenin pathway has been shown to improve or even reverse this resistance frontiersin.org. Research indicates that chemo-resistant osteosarcoma cells exhibit increased levels and activity of β-catenin, alongside elevated expression of Wnt-targeted genes, when compared to sensitive parental cells scielo.br. Targeting β-catenin pathways is thus considered a therapeutic approach to re-sensitize osteosarcoma cells to chemotherapy scielo.br. Clinical trials are exploring the drug resistance mechanisms for advanced osteosarcoma, specifically investigating the role of beta-catenin pathways in secondary drug resistance to combination therapies involving this compound and Camrelizumab medpath.com.

Transforming Growth Factor-beta (TGF-β)-mediated immune evasion is a critical factor that negatively impacts the effectiveness of cancer immunotherapy, particularly immune checkpoint inhibitors (ICIs) nih.govdovepress.commdpi.com. Hyperactive TGF-β signaling is strongly correlated with ICI resistance nih.govdovepress.com. TGF-β contributes to cancer immune evasion and immunotherapy resistance by actively reprogramming the tumor microenvironment (TME) nih.govdovepress.com. Its immunosuppressive effects include inhibiting the cytotoxic activity of T cells and Natural Killer (NK) cells, promoting the differentiation of immunosuppressive regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), and undermining the antigen presentation capabilities of dendritic cells nih.govdovepress.commdpi.com.

Blocking TGF-β signaling has been shown to synergize with ICIs and can overcome treatment resistance nih.govdovepress.com. This rationale underpins the development of novel agents like SHR-1701, a bifunctional fusion protein that combines an anti-PD-L1 antibody with the extracellular domain of TGF-β receptor II, effectively acting as a TGF-β trap. By simultaneously inhibiting both PD-L1 and TGF-β signaling, SHR-1701 aims to enhance anti-tumor immunity and is being investigated in combination with this compound to overcome resistance nih.govresearchgate.net.

Rationale for Combination Therapies to Mitigate Resistance

The emergence of drug resistance highlights the need for combination therapies to achieve more durable and comprehensive anti-cancer effects. This compound is frequently explored in combination with other therapeutic agents, including chemotherapy and immunotherapy, to enhance its efficacy and overcome resistance mechanisms patsnap.com.

The primary antitumor mechanism of this compound involves inhibiting tumor angiogenesis by targeting multiple receptor tyrosine kinases such as VEGFR2, c-Kit, and PDGFR semanticscholar.orgbmj.com. This anti-angiogenic effect can be strategically combined with other agents to address diverse resistance pathways. For example, combining this compound with HS-10296, an EGFR-TKI, has demonstrated synergistic antitumor effects in NSCLC cells. This synergy is potentially mediated by the combined inhibition of AKT and ERK phosphorylation in tumor cells and enhanced suppression of tumor angiogenesis semanticscholar.org. This suggests that this compound can significantly improve the anti-angiogenic effects of other therapies semanticscholar.org.

In the realm of immunotherapy, the combination of camrelizumab (an anti-PD-1 antibody) and this compound (a receptor tyrosine kinase inhibitor) is rationalized by their potential for synergistic activity through modulation of the tumor microenvironment bmj.com. This combination has shown encouraging clinical activity in various resistant settings, including platinum-resistant recurrent ovarian cancer bmj.combmj.com, advanced melanoma with prior ICI exposure onclive.com, and recurrent/metastatic nasopharyngeal carcinoma resistant to ICI treatment ascopubs.org. The rationale behind combining SHR-1701 (which targets both PD-L1 and TGF-β) with this compound is based on the complementary mechanisms of action and the observed overlap between TGF-β activation, immune exhaustion, and VEGFA upregulation. This triple blockade is hypothesized to exert synergistic antitumor effects and improve clinical outcomes by addressing multiple facets of resistance simultaneously nih.gov.

Combination Therapy Research with Famitinib

Famitinib in Combination with Immunotherapy Agents

The combination of this compound with immunotherapy agents, especially immune checkpoint inhibitors, represents a significant area of research. This strategy is based on the understanding that anti-angiogenic therapies can modulate the tumor microenvironment (TME), thereby enhancing the effectiveness of immunotherapy.

Combination with PD-1/PD-L1 Inhibitors (e.g., Camrelizumab, Pembrolizumab)

The co-administration of this compound with programmed death-1 (PD-1) or programmed death-ligand 1 (PD-L1) inhibitors has been explored across various cancer types, demonstrating synergistic antitumor activity and clinical efficacy.

The interaction between immunosuppression and angiogenesis plays a crucial role in tumor development, providing a strong rationale for combining immune checkpoint blockade with anti-angiogenic agents like this compound nih.gov. Anti-angiogenic therapies can synergistically modulate the tumor microenvironment by normalizing tumor vasculature, which can improve the infiltration of immune cells, such as CD8+ T-cells medchemexpress.comfrontiersin.org. This normalization can also reduce the presence of immunosuppressive cells, including regulatory T-cells and myeloid-derived suppressor cells (MDSCs), within the tumor microenvironment medchemexpress.comfrontiersin.org. Furthermore, the reactivation of the immune response induced by PD-1 inhibitors may promote vascular proliferation by releasing vascular endothelial growth factor A (VEGF-A), a process that this compound can inhibit by blocking VEGF signal transduction, thereby preventing resistance mechanisms wikipedia.org.

Clinical trials have demonstrated the efficacy of this compound in combination with PD-1/PD-L1 inhibitors across a spectrum of advanced or metastatic cancers.

Renal Cell Carcinoma (RCC) In patients with advanced or metastatic renal cell carcinoma, the combination of camrelizumab (a PD-1 inhibitor) and this compound has shown notable clinical efficacy. A phase II study reported an objective response rate (ORR) of 60.5% in all patients, with an impressive 84.6% ORR in treatment-naïve patients nih.govpharmakb.comfrontiersin.orgunige.ch. The median progression-free survival (PFS) for this combination was 14.6 months nih.govpharmakb.com. Most patients (92.1%) experienced tumor shrinkage, with a median best reduction in target lesions of 47% from baseline pharmakb.com.

Non-Small Cell Lung Cancer (NSCLC) For advanced or metastatic non-small cell lung cancer patients with PD-L1 tumor proportion score (TPS) ≥1%, camrelizumab combined with this compound exhibited promising antitumor activity, achieving an ORR of 53.7% and a median PFS of 16.6 months guidetopharmacology.org. In previously treated NSCLC patients, this combination demonstrated a confirmed ORR of 30.4% and a median PFS of 6.9 months, with a disease control rate of 95.7% medchemexpress.com.

Melanoma In a phase II trial involving patients with advanced acral or mucosal melanoma previously exposed to immune checkpoint inhibitors, camrelizumab plus this compound elicited responses, with an ORR of 17.6% and a median PFS of 6.0 months.

Triple-Negative Breast Cancer (TNBC) A triplet regimen combining this compound with camrelizumab and nab-paclitaxel demonstrated substantial efficacy in previously untreated, advanced, immunomodulatory triple-negative breast cancer. This regimen achieved a confirmed ORR of 81.3% and a median PFS of 13.6 months, with a median duration of response (DOR) of 14.9 months frontiersin.org.

Ovarian Cancer The combination of this compound and camrelizumab has also shown antitumor activity in clinical trials for ovarian cancer frontiersin.org.

Below is a summary of clinical efficacy data for this compound in combination with PD-1/PD-L1 inhibitors:

| Cancer Type | Combination Regimen | ORR (%) (95% CI) | Median PFS (months) (95% CI) | Median OS (months) (95% CI) |

| Renal Cell Carcinoma | Camrelizumab + this compound | 60.5 (43.4–76.0) nih.gov | 14.6 (6.2–not reached) nih.gov | Not reached (12-mo OS rate 88.0%) pharmakb.com |

| NSCLC (PD-L1 TPS ≥1%) | Camrelizumab + this compound | 53.7 (37.4% to 69.3%) guidetopharmacology.org | 16.6 (8.3 to not reached) guidetopharmacology.org | Not yet mature (12-mo OS rate 76.8%) guidetopharmacology.org |

| Urothelial Carcinoma | Camrelizumab + this compound | 30.6 (16.3% to 48.1%) | 4.1 (2.2 to 8.2) | 12.9 (8.8 to not reached) |

| Melanoma (ICI-experienced) | Camrelizumab + this compound | 17.6 | 6.0 | Not reached |

| TNBC (Immunomodulatory) | This compound + Camrelizumab + Nab-Paclitaxel | 81.3 (70.2–92.3) frontiersin.org | 13.6 (8.4–18.8) frontiersin.org | Not reached frontiersin.org |

Combination with Bifunctional Fusion Proteins (e.g., SHR-1701 targeting PD-L1 and TGF-β)

Beyond standard PD-1/PD-L1 inhibitors, this compound has been investigated in combination with novel bifunctional fusion proteins that target multiple pathways. SHR-1701, a bifunctional fusion protein designed to target both PD-L1 and transforming growth factor-beta (TGF-β), has been studied in combination with this compound to simultaneously target immune checkpoints, TGF-β signaling, and angiogenesis pathways.

In a phase II study involving patients with previously treated advanced biliary tract cancer (BTC) or pancreatic ductal adenocarcinoma (PDAC), the combination of SHR-1701 and this compound demonstrated promising efficacy. For the BTC cohort, the ORR was 28% (including 2 complete responses), with a disease control rate (DCR) of 80%, a median PFS of 5.1 months, and a median OS of 16.0 months. In the PDAC cohort, the ORR was 15% (including 2 complete responses), with a DCR of 60%, a median PFS of 2.1 months, and a median OS of 5.3 months. A case report also highlighted a long-lasting complete response in a patient with refractory advanced gallbladder cancer treated with this regimen.

This compound in Combination with Chemotherapeutic Agents

Rationale for Combined Angiogenesis and Chemotherapy Inhibition

This compound, as a multi-targeted receptor tyrosine kinase inhibitor, exerts its effects through antiangiogenesis and antiproliferation activities wikipedia.org. The rationale for combining anti-angiogenic agents with chemotherapy stems from the understanding that abnormal tumor vasculature, often promoted by angiogenesis, contributes to an immunosuppressive tumor microenvironment and impedes effective drug delivery frontiersin.org. Anti-angiogenic therapies can normalize tumor vessels, thereby improving the delivery of chemotherapeutic agents to the tumor and alleviating hypoxia, which can otherwise lead to chemotherapy resistance. This combined approach aims to synergistically target tumor growth by inhibiting both the formation of new blood vessels essential for tumor survival and direct tumor cell proliferation, ultimately enhancing the cytotoxic effects of chemotherapy and potentially overcoming resistance mechanisms.

Biomarker Discovery and Validation in Famitinib Research

Predictive Biomarkers for Treatment Response

Predictive biomarkers help identify which patients are most likely to benefit from a particular therapy. In the context of Famitinib, research has focused on immune-related signatures, protein expression, and genetic mutations.

A novel predictive biomarker, the Immune/Metabolism (I/M) score, has been developed to forecast the efficacy of immunotherapy combinations involving this compound. frontiersin.orgpurdue.edu This score is derived from the pretreatment expression of a six-gene signature, integrating features of both the immune response and metabolic pathways. frontiersin.orgpurdue.edu

The predictive power of the I/M score was validated using a Receiver Operating Characteristic (ROC) curve analysis in the SHR-1701 plus this compound test cohort, which demonstrated a high Area Under the Curve (AUC) of 0.930. frontiersin.org This indicates a strong capability to distinguish between responders and non-responders, suggesting the I/M score could be a valuable tool for selecting patients most likely to benefit from this combination therapy. frontiersin.orgpurdue.edu

Programmed Death-Ligand 1 (PD-L1) is a widely studied biomarker for predicting response to immune checkpoint inhibitors. bioworld.comresearchgate.netpersonalizedmedonc.com Research involving this compound in combination with the anti-PD-1 antibody Camrelizumab has explored this association.

In a phase 2 trial for treatment-naïve advanced or metastatic non-small cell lung cancer (NSCLC) patients with a PD-L1 tumor proportion score (TPS) of ≥1%, the combination of Camrelizumab and this compound demonstrated promising antitumor activity. nih.gov The study reported an objective response rate (ORR) of 53.7% and a median progression-free survival (PFS) of 16.6 months. nih.gov While the trial specifically enrolled patients with PD-L1 positive tumors, the findings also suggested that the addition of an antiangiogenic TKI like this compound to immunotherapy may provide benefits irrespective of PD-L1 expression levels. nih.gov This highlights the complexity of using PD-L1 as a standalone predictive biomarker for this combination therapy and suggests that a more comprehensive analysis of biomarkers is needed. nih.gov

Information regarding somatic mutations in genes such as PKD1 and KAT6A as specific predictive indicators for this compound therapy response could not be located in the reviewed scientific literature.

Prognostic Biomarkers in this compound-Treated Cohorts

Prognostic biomarkers provide information about the likely outcome of the disease, regardless of the specific treatment administered. In clinical trials involving this compound, several factors and outcomes are being explored for their prognostic value.

In a phase II study of Camrelizumab plus this compound, exploratory analyses indicated that a history of primary tumor resection, changes in peripheral blood immunophenotype, and specific immune-metabolic profiles were linked with treatment benefits, suggesting their potential as prognostic factors. purdue.edu However, many trials are still in the process of identifying candidate prognostic biomarkers. nih.gov For instance, a phase 3 trial is planned to specifically explore such biomarkers for the Camrelizumab and this compound combination in urothelial carcinoma. nih.gov

Biomarkers for Toxicity Prediction (e.g., Correlation with Bioactivation)

Predicting and understanding toxicity is crucial for drug safety. Research into this compound has identified a correlation between its metabolic bioactivation and potential hepatotoxicity.

This compound is extensively metabolized in the body, primarily by the enzymes CYP3A4/5 and CYP1A1/2. mdpi.com In vitro studies using human liver microsomes have shown that this compound can be bioactivated by CYP1A1/2 through epoxidation at the indolylidene portion of the molecule. mdpi.com This process leads to a spontaneous defluorinated rearrangement that forms a reactive quinone-imine species. mdpi.com The formation of this reactive intermediate is believed to be associated with instances of this compound-induced hepatotoxicity. nih.govmdpi.com This link was observed in studies with primary human hepatocytes, where a correlation between this bioactivation pathway and liver cell toxicity was noted. mdpi.com Therefore, the activity of CYP1A1/2 enzymes and the formation of the quinone-imine intermediate could serve as potential biomarkers for predicting the risk of hepatotoxicity in patients treated with this compound. mdpi.com

Epigenetic Biomarker Research for Drug Resistance

No specific research on epigenetic biomarkers or epigenetic mechanisms related to the development of drug resistance to this compound could be identified in the reviewed scientific literature. General research indicates that epigenetic alterations, such as changes in DNA methylation and histone modification, can contribute to therapy resistance for various anti-cancer drugs, but studies directly investigating these processes for this compound are not available. frontiersin.org

Methodologies for Biomarker Analysis (e.g., RNA Sequencing, Multiplex Immunohistochemistry, Machine Learning)

The identification and validation of predictive biomarkers are critical for optimizing the clinical application of this compound, ensuring that patients most likely to benefit from the therapy are correctly identified. audubonbio.com Modern high-throughput technologies and computational approaches are central to this effort, providing deep insights into the molecular characteristics of tumors and their microenvironment. mdpi.com Methodologies such as RNA sequencing, multiplex immunohistochemistry, and machine learning are pivotal in discovering and analyzing biomarkers associated with the response to this compound. github.io

RNA Sequencing (RNA-Seq)

RNA Sequencing is a powerful, high-throughput technology that has become a principal tool for biomarker discovery in oncology. almacgroup.comqiagen.com Unlike older microarray technologies that are limited to detecting known transcripts, RNA-Seq provides a comprehensive and unbiased view of the entire transcriptome. almacgroup.com This allows for the discovery of novel biomarkers, including gene expression signatures, alternative splicing events, gene fusions, and allele-specific expression, from a single tumor sample. almacgroup.comyoutube.com

In the context of this compound research, RNA-Seq is employed to analyze the gene expression profiles of tumors from patients before and after treatment. By comparing the transcriptomes of responders and non-responders, researchers can identify genes and pathways that are differentially expressed and may predict therapeutic outcomes. youtube.com For instance, RNA-Seq can reveal upregulation of genes involved in angiogenesis or specific immune pathways in responsive tumors, providing a molecular rationale for this compound's efficacy. The technology's ability to work with formalin-fixed paraffin-embedded (FFPE) tissues, a common format for clinical samples, further enhances its utility, although challenges related to RNA degradation must be addressed. personalis.com This comprehensive transcriptomic data is foundational for developing predictive models, often in conjunction with machine learning techniques. illumina.comudel.edu

Multiplex Immunohistochemistry (mIHC)

Multiplex Immunohistochemistry (mIHC) is an advanced imaging technique that enables the simultaneous detection, visualization, and quantification of multiple protein markers within a single tissue section. celnovte.comcancertreatmentjournal.com This methodology is crucial for understanding the complex cellular composition and spatial organization of the tumor microenvironment (TME), which plays a significant role in the response to targeted therapies and immunotherapies. researchgate.netyoutube.com By using fluorescently-tagged antibodies, mIHC provides detailed information on the phenotypes of different cell populations (e.g., tumor cells, immune cells) and their spatial relationships. frontiersin.org